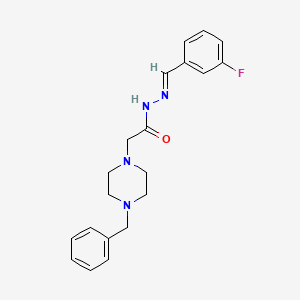

2-(4-benzylpiperazin-1-yl)-N'-(3-fluorobenzylidene)acetohydrazide

Description

2-(4-Benzylpiperazin-1-yl)-N'-(3-fluorobenzylidene)acetohydrazide is a hydrazone derivative characterized by a benzylpiperazine moiety linked to an acetohydrazide scaffold, further substituted with a 3-fluorobenzylidene group. Hydrazones are widely explored in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The 4-benzylpiperazine group in this compound may enhance pharmacokinetic properties, such as solubility and bioavailability, while the 3-fluorobenzylidene substituent introduces electronic and steric effects that could modulate receptor binding or enzyme inhibition.

Properties

CAS No. |

303103-72-2 |

|---|---|

Molecular Formula |

C20H23FN4O |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C20H23FN4O/c21-19-8-4-7-18(13-19)14-22-23-20(26)16-25-11-9-24(10-12-25)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,23,26)/b22-14+ |

InChI Key |

QHOIGGLNMLBWMG-HYARGMPZSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)F |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:

Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

Introduction of Fluorobenzylidene Group:

Formation of Acetohydrazide: The final step involves the reaction of the intermediate compound with acetic hydrazide to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzylpiperazine or fluorobenzylidene moieties are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Industry: It can be used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Compound 206 (4-hydroxybenzylidene analog) showed moderate AChE inhibition (IC50: 29.5 mM), but all analogs in were less potent than galantamine .

- α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228, IC50: 6.10 µM) demonstrated superior activity to acarbose (IC50: 378.2 µM), highlighting the impact of sulfur-containing substituents .

Anti-Inflammatory Activity

Antimicrobial Activity

- Benzimidazole-triazole hybrids (e.g., compounds 4a, 4v) showed MIC values as low as 4 µg/mL against Candida albicans .

- Triazole-bearing benzimidazoles (e.g., compound 4l) displayed promising antifungal activity, with bromo-substituted derivatives showing enhanced efficacy .

Structure-Activity Relationships (SAR)

Benzylidene Substituents :

- Electron-withdrawing groups (e.g., 4-Cl, 3-F) enhance anti-inflammatory and enzyme inhibitory activities by improving binding to hydrophobic pockets or modulating electronic interactions .

- Hydroxyl groups (e.g., 4-OH in Compound 206) improve AChE inhibition but may reduce metabolic stability .

Piperazine Modifications :

- Bulky substituents (e.g., 4-benzyl, 2-chlorobenzyl) may enhance selectivity for targets like HDACs or kinases, as seen in alkylated hydrazide derivatives () .

- Nitrophenyl groups () improve enzyme inhibition but may increase toxicity .

Scaffold Hybridization :

- Hybrids with benzothiazole () or triazole () moieties expand antimicrobial and anticancer activities but diverge from the piperazine-acetohydrazide core .

Pharmacokinetic and Toxicity Considerations

- Solubility: The 4-benzylpiperazine group may improve water solubility compared to non-piperazine analogs (e.g., derivatives) .

- Toxicity : Piperazine-containing compounds (e.g., ) show lower cytotoxicity in NIH3T3 cells compared to benzothiazole derivatives () .

Biological Activity

2-(4-benzylpiperazin-1-yl)-N'-(3-fluorobenzylidene)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes available research findings, including synthesized data, biological evaluations, and structure-activity relationships (SAR) relevant to this compound.

Chemical Structure and Properties

The chemical structure of 2-(4-benzylpiperazin-1-yl)-N'-(3-fluorobenzylidene)acetohydrazide can be summarized as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 354.42 g/mol

- CAS Number : 303103-72-2

This compound features a piperazine ring, which is known for its role in various pharmacological activities, particularly in antitumor agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(4-benzylpiperazin-1-yl)-N'-(3-fluorobenzylidene)acetohydrazide. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7a | HepG2 | 0.029 - 0.147 | G2/M arrest, apoptosis |

| 5t | SW620 | Potency > 5-FU | Caspase activation |

| 5n | PC-3 | Significant | Induces apoptosis |

Case Study : A study on a series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines showed that compound 7a could arrest the cell cycle at the G2/M phase and trigger apoptosis in HepG2 xenograft models without significant weight loss, indicating its potential as a promising anticancer agent .

Mechanistic Insights

The biological activity of these compounds often correlates with their ability to activate apoptotic pathways. For example, certain derivatives have been shown to activate caspase pathways significantly, enhancing their cytotoxic effects against cancer cells.

Caspase Activation Example :

- Compound 7b demonstrated nearly 200% activation of caspases compared to control, highlighting its potency as an allosteric inhibitor of procaspase-3 .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies provide insights into how modifications to the molecular structure influence biological activity. For instance:

- The introduction of fluorine atoms at specific positions enhances binding affinity and biological activity.

- The piperazine moiety plays a crucial role in the interaction with target proteins involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.